molecular formula C20H14O2 B3322394 [1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde CAS No. 144836-60-2

[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde

Cat. No.: B3322394
CAS No.: 144836-60-2
M. Wt: 286.3 g/mol
InChI Key: SHJUMDVCIJOFGM-UHFFFAOYSA-N
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Description

[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde is an organic compound belonging to the terphenyl family Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected in a linear arrangement This specific compound has two aldehyde groups attached to the central benzene ring at the 2’ and 5’ positions

Scientific Research Applications

[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe or sensor due to its aromatic structure.

    Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its rigid and planar structure.

Future Directions

“2,5-Diphenylterephthalaldehyde” has immense potential for various applications, from advanced materials synthesis to pharmaceutical development. Its future directions could include exploring its potential uses in these areas and further studying its properties and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of terphenyl, followed by oxidation to introduce the aldehyde groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of [1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde may involve large-scale Friedel-Crafts acylation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: [1,1’:4’,1’‘-terphenyl]-2’,5’-dicarboxylic acid.

    Reduction: [1,1’:4’,1’‘-terphenyl]-2’,5’-diol.

    Substitution: Various substituted terphenyl derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of [1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of aldehyde groups. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    1,1’4’,1’'-terphenyl: The parent compound without aldehyde groups.

    1,1’4’,1’‘-terphenyl]-2’,5’-diol: The reduced form with hydroxyl groups instead of aldehyde groups.

    1,1’4’,1’‘-terphenyl]-2’,5’-dicarboxylic acid: The oxidized form with carboxylic acid groups instead of aldehyde groups.

Uniqueness

[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde is unique due to the presence of two aldehyde groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

IUPAC Name

2,5-diphenylterephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-13-17-12-20(16-9-5-2-6-10-16)18(14-22)11-19(17)15-7-3-1-4-8-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJUMDVCIJOFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2C=O)C3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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